molecular formula C15H15ClN2O3S2 B2427230 Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate CAS No. 338423-25-9

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate

Cat. No.: B2427230
CAS No.: 338423-25-9
M. Wt: 370.87
InChI Key: IRQNEHIBXCPXQD-UHFFFAOYSA-N
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Description

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methoxy group, and a pyrimidinyl group

Properties

IUPAC Name

ethyl 2-[4-(4-chlorophenyl)sulfanyl-5-methoxypyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c1-3-21-13(19)9-22-15-17-8-12(20-2)14(18-15)23-11-6-4-10(16)5-7-11/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQNEHIBXCPXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with 2-chloro-5-methoxypyrimidine in the presence of a base to form an intermediate compound. This intermediate is then reacted with ethyl bromoacetate under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding thiols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate is characterized by its unique chemical structure, which includes pyrimidine and sulfanyl groups. Its molecular formula is C15H15ClN2O3S2C_{15}H_{15}ClN_2O_3S_2, and it features a complex arrangement that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in anticancer drug development. Pyrimidines have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated promising results against leukemia and breast cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Properties

Pyrimidine-based compounds are increasingly recognized for their antimicrobial activities. This compound could potentially be evaluated for its efficacy against bacterial strains, particularly those resistant to conventional antibiotics. The presence of the chlorophenyl and sulfanyl groups may enhance its interaction with microbial targets .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents such as sulfur-containing compounds and pyrimidine derivatives. Understanding the synthetic pathways can provide insights into optimizing its yield and purity for research applications.

Table: Synthesis Pathways Overview

StepReagentsConditionsOutcome
14-Chlorophenyl sulfide + Methoxy pyrimidineHeatIntermediate formation
2Ethyl acetate + Sulfide intermediateAcidic catalystEthyl ester formation
3Purification stepsRecrystallizationFinal product

Case Studies and Research Findings

Several studies have investigated the biological activities of similar pyrimidine derivatives:

  • Anticancer Study : A derivative similar to this compound exhibited IC50 values below 10μg/mL10\mu g/mL against multiple cancer cell lines, demonstrating significant potential as an anticancer agent .
  • Antimicrobial Evaluation : Research on related compounds revealed antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 0.251μg/mL0.25-1\mu g/mL against Gram-positive bacteria, suggesting that this compound may also show similar efficacy .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl and methoxy groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate can be compared with other similar compounds such as:

The unique combination of functional groups in this compound makes it distinct and valuable for various research and industrial applications.

Biological Activity

Ethyl 2-((4-((4-chlorophenyl)sulfanyl)-5-methoxy-2-pyrimidinyl)sulfanyl)acetate, also known by its CAS number 338423-63-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3S2C_{16}H_{17}ClN_{2}O_{3}S_{2} with a molecular weight of approximately 384.9 g/mol. Its structure features a pyrimidine ring substituted with a chlorophenyl group and sulfanyl bridges, which are believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with sulfanyl reagents and ethyl chloroacetate. The synthetic pathway not only provides the target compound but also highlights the versatility of sulfur-containing compounds in drug development.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing sulfanyl groups have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Antitumor Activity

Research indicates that certain pyrimidine-based compounds, including those related to this compound, possess antitumor activity. In vitro studies have reported IC50 values in the micromolar range against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting that these compounds can inhibit cell proliferation effectively .

Cell Line IC50 (µM) Comparison with Control (5-FU)
MCF-70.87 - 12.91Better than 17.02
MDA-MB-2311.75 - 9.46Better than 11.73

Anticonvulsant Activity

Some studies have also explored the anticonvulsant properties of related compounds, suggesting that they may modulate neurotransmitter systems involved in seizure activity. The presence of specific functional groups appears to enhance their efficacy in this regard .

Case Studies

  • Antimicrobial Efficacy : A study published in European Journal of Medicinal Chemistry reported that derivatives with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Antitumor Mechanism : Research conducted by Al-Suwaidan et al. demonstrated that certain pyrimidine derivatives induced apoptosis in cancer cells through caspase activation, showcasing the mechanism behind their antitumor effects .
  • Neuropharmacological Effects : A recent investigation into the anticonvulsant properties of pyrimidine derivatives revealed promising results, indicating that these compounds could serve as potential candidates for developing new antiepileptic drugs .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis typically involves sequential nucleophilic substitution reactions. For example, the 4-chlorophenylsulfanyl group can be introduced via reaction of 4-chloro-5-methoxy-2-mercaptopyrimidine with 4-chlorothiophenol under basic conditions (e.g., NaH in DMF). Subsequent alkylation with ethyl bromoacetate introduces the acetoxyethylsulfanyl moiety. Key considerations include:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .
  • Safety : Use gloveboxes for handling sulfide intermediates to avoid toxic exposure .
  • Validation : Confirm reaction completion via TLC and intermediate characterization by 1H^1H-NMR .

Basic: How is the molecular structure confirmed post-synthesis?

X-ray crystallography is the gold standard. For example:

  • Crystallization : Diffraction-quality crystals are grown via slow evaporation in ethanol/water mixtures .
  • Refinement : Use SHELXL for small-molecule refinement (R-factor < 0.05) to resolve atomic positions .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate bond lengths/angles .
    Complementary techniques include 13C^{13}\text{C}-NMR and IR spectroscopy to confirm functional groups (e.g., ester C=O at ~1700 cm1^{-1}) .

Basic: What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., H2_2S) .
  • Waste Management : Segregate sulfide-containing waste for specialized disposal to avoid environmental contamination .

Advanced: How to resolve contradictions between computational and experimental structural data?

  • Refinement Checks : Re-analyze X-ray data using SHELXL ’s restraints for bond distances/angles to correct overfitting .
  • DFT Optimization : Compare experimental crystallographic data with gas-phase DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level). Discrepancies in torsional angles may indicate crystal packing effects .
  • 2D NMR : Use HSQC and HMBC to validate proton-carbon correlations in solution versus solid state .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Systematically modify the 4-chlorophenyl (e.g., replace Cl with Br, CF3_3) and methoxy groups to assess electronic effects on bioactivity .
  • Assay Design : Test analogs in enzyme inhibition assays (e.g., sirtuins) with positive controls (e.g., nicotinamide) and measure IC50_{50} via dose-response curves .
  • Data Analysis : Use nonlinear regression (GraphPad Prism) to compare potency trends with substituent Hammett constants .

Advanced: What computational tools predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with sirtuin active sites. Validate with co-crystallized ligands (PDB: 5B7R) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability; calculate RMSD/RMSF to identify critical residue interactions .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs .

Advanced: How to optimize solubility for in vivo studies?

  • Co-Solvents : Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
  • Salt Formation : Screen hydrochloride or sodium salts via pH titration (e.g., 0.1 M HCl/NaOH) .
  • Nanoformulation : Prepare PLGA nanoparticles (emulsion-solvent evaporation) and characterize by dynamic light scattering (size < 200 nm) .

Advanced: How to analyze thermal stability for formulation development?

  • TGA/DSC : Heat at 10°C/min under N2_2. Decomposition onset >200°C indicates suitability for solid dosage forms .
  • Kinetic Analysis : Apply the Kissinger method to DSC data to calculate activation energy (EaE_a) of degradation .

Advanced: What strategies identify metabolic pathways?

  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH; quench with acetonitrile at timed intervals .
  • LC-HRMS : Use a C18 column (ACQUITY UPLC) and ESI+ mode to detect phase I/II metabolites. Compare exact masses (e.g., m/z 289.9588) with theoretical values .
  • MS/MS Fragmentation : Profile dominant fragments (e.g., loss of CH3_3S• from the pyrimidine ring) to map biotransformation sites .

Advanced: How to troubleshoot low crystallinity in X-ray studies?

  • Crystallization Screens : Use Hampton Research Crystal Screen HT (96 conditions) with varied precipitant/pH .
  • Seeding : Introduce microcrystals from prior batches via streak seeding .
  • Temperature : Slow cooling (0.1°C/h) from 40°C to 4°C to promote ordered lattice formation .

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